

Refinement of dosing regimens for Fobrepodacin in chronic infection models

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Compound of Interest

Compound Name: Fobrepodacin

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Technical Support Center: Fobrepodacin Dosing Regimen Refinement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining dosing regimens for **Fobrepodacin** in chronic infection models.

Frequently Asked Questions (FAQs)

General

Q1: What is **Fobrepodacin** and what is its mechanism of action?

A1: **Fobrepodacin** (also known as SPR720) is an orally bioavailable prodrug of SPR719.^{[1][2]} Its active form, SPR719, is an aminobenzimidazole that inhibits the bacterial DNA gyrase B-subunit (GyrB).^{[2][3]} This enzyme is critical for bacterial DNA replication.^[3] This mechanism is distinct from fluoroquinolone antibiotics, which target the GyrA subunit, meaning cross-resistance is not expected.^{[2][3]}

Q2: What types of infections is **Fobrepodacin** being investigated for?

A2: **Fobrepodacin** is being developed for infections caused by mycobacteria, particularly nontuberculous mycobacterial (NTM) pulmonary disease caused by pathogens such as

Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4] It has also shown efficacy in murine models of chronic M. tuberculosis infection.[1][3]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for **Fobrepodacin**?

A3: For many novel antibiotics, the free area under the curve normalized by the minimum inhibitory concentration (fAUC/MIC) is a key predictor of efficacy.[5] For antibiotics with concentration-dependent killing, like those targeting DNA gyrase, this index is often the most predictive.[6] Dose fractionation studies in murine models are essential to confirm the specific index for **Fobrepodacin**. [5]

Dosing & Administration

Q4: What are the typical dose ranges and frequencies for **Fobrepodacin** in murine chronic infection models?

A4: Published studies in murine models have used oral gavage to administer **Fobrepodacin** at doses ranging from 10 mg/kg to 100 mg/kg, once daily (q24h), often for 5 days a week.[1][4] In some studies for M. tuberculosis, a twice-daily administration of 100 mg/kg was effective.[3] The optimal dose and frequency will depend on the specific pathogen and infection model.

Q5: How should **Fobrepodacin** be prepared for oral gavage in mice?

A5: **Fobrepodacin** is a prodrug designed for oral bioavailability.[1][3] For experimental use, it should be formulated as a suspension in an appropriate vehicle as specified in the manufacturer's Certificate of Analysis. The volume for oral administration in mice is typically 10 mL/kg.[7]

Q6: Can **Fobrepodacin** be administered via other routes, such as subcutaneously or intravenously?

A6: **Fobrepodacin** (SPR720) is specifically designed as an oral prodrug.[1] While pharmacokinetic studies for other novel antibiotics may involve intravenous or subcutaneous routes to determine parameters like bioavailability, efficacy studies for **Fobrepodacin** in chronic infection models have focused on oral administration to reflect its intended clinical use.[1][3][6][7]

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or High Variability in Bacterial Load Reduction

Potential Cause 1: Incorrect Dosing Regimen The dose, frequency, or duration of treatment may be insufficient. The efficacy of **Fobrepodacin** is dose-dependent.[4]

- Solution:
 - Verify PK/PD Target: Ensure the dosing regimen is designed to achieve the target fAUC/MIC ratio associated with efficacy.[5]
 - Dose-Ranging Study: Conduct a dose-ranging study to identify the optimal dose. Studies have shown efficacy at doses up to 100 mg/kg/day in mice.[4]
 - Dose Fractionation: If not already determined, perform a dose fractionation study to confirm if efficacy is driven by C_{max}/MIC, T>MIC, or AUC/MIC.[5] This will guide whether to increase the total daily dose or the frequency of administration.

Potential Cause 2: Poor Drug Exposure Issues with oral gavage technique or animal stress can lead to incomplete dosing and variable absorption.

- Solution:
 - Technique Refinement: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dose delivery.
 - Pharmacokinetic Analysis: Collect plasma samples from a satellite group of animals at several time points post-dosing to measure **Fobrepodacin** concentrations and calculate exposure (AUC).[7][8] Compare these values to those reported in the literature.[3]

Potential Cause 3: Host Immune Status The immune status of the animal model significantly impacts antibiotic efficacy. Studies in neutropenic versus immunocompetent mice show that the presence of granulocytes can dramatically enhance bacterial killing.[9]

- Solution:

- Model Selection: Use an animal model that is appropriate for the research question. Chronic infection models often use immunocompetent strains (e.g., C3HeB/FeJ for MAC) or immunodeficient strains (e.g., SCID mice for *M. abscessus*) depending on the pathogen.^[4] Be aware of how the immune status will affect the required drug exposure for a therapeutic effect.

Issue 2: Unexpected Toxicity or Adverse Events in Animal Models

Potential Cause 1: Dose is Too High While generally well-tolerated, high doses of any compound can lead to toxicity.^[2]

- Solution:
 - Dose De-escalation: Reduce the dose to the next lowest level in your study design and observe if adverse events resolve.
 - Toxicity Markers: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Consider collecting blood for basic chemistry panels or tissues for histopathology in a subset of animals to identify organ-specific toxicity.

Potential Cause 2: Formulation or Vehicle Issue The vehicle used to suspend **Fobrepodacin** may be causing gastrointestinal upset or other adverse effects.

- Solution:
 - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-related and drug-related toxicity.
 - Alternative Vehicles: Consult literature for alternative, well-tolerated vehicles for oral gavage in mice.

Issue 3: Discrepancy Between In Vitro MIC and In Vivo Efficacy

Potential Cause 1: In Vivo Environment Standard in vitro MIC testing does not replicate the complex in vivo environment, which includes factors like protein binding, drug metabolism, and

the physiological state of the bacteria within a chronic lesion.[10]

- Solution:
 - Measure Protein Binding: Determine the plasma protein binding of **Fobrepodacin**'s active form (SPR719) in mouse plasma. Efficacy is driven by the free (unbound) drug concentration.[5]
 - PK/PD Modeling: Use pharmacokinetic data (total and free drug concentrations) and the MIC value to model the PK/PD index (e.g., fAUC/MIC). This provides a more accurate predictor of in vivo activity than MIC alone.[5][6]

Potential Cause 2: Bacterial State Bacteria in a chronic infection model may be in a slow-growing or non-replicating state, making them less susceptible to antibiotics that target replication, like DNA gyrase inhibitors.[2]

- Solution:
 - Combination Therapy: Evaluate **Fobrepodacin** in combination with other standard-of-care agents. Studies have shown that **Fobrepodacin**'s efficacy is enhanced when combined with drugs like clarithromycin and ethambutol.[4]
 - Extended Treatment Duration: Chronic infections may require longer treatment durations to eradicate persistent bacteria.[2] Extend the treatment period and assess bacterial load at multiple time points.

Data Presentation & Protocols

Table 1: Example Dosing Regimens for Fobrepodacin in Murine Chronic Infection Models

Pathogen	Mouse Strain	Dose (mg/kg)	Frequency	Route	Duration	Bacterial Load Reduction (log10 CFU)	Reference
M. avium	C3HeB/FeJ	10, 30, 100	q24h	Oral Gavage	28 days	Dose-dependent reduction	[4]
M. abscessus	SCID	25, 50, 100	q24h	Oral Gavage	28 days	Dose-dependent reduction	[4]
M. tuberculosis	BALB/c	100	BID	Oral Gavage	4 weeks	~2.5	[3]
M. tuberculosis	BALB/c & C57BL/6	10, 30, 100	q24h (5x/wk)	Oral Gavage	4 weeks	Dose-dependent reduction	[1]

Experimental Protocol: Murine Chronic Thigh Infection Model for PK/PD Assessment

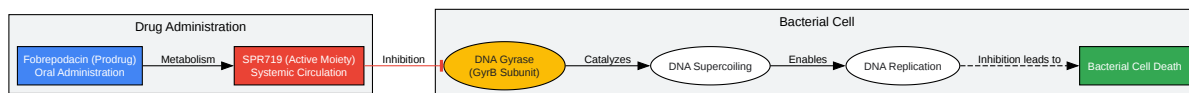
This protocol is a generalized methodology based on standard practices for evaluating novel antibiotics.[6][8]

- Animal Model: Use 6-week-old female BALB/c mice.
- Immunosuppression: Render mice neutropenic by administering two intraperitoneal injections of cyclophosphamide: 150 mg/kg (Day -4) and 100 mg/kg (Day -1) relative to infection.

- Infection:
 - Culture the target bacterial strain to mid-log phase.
 - Dilute the bacterial suspension in sterile saline to the desired concentration.
 - Inject 0.1 mL of the inoculum ($\sim 10^6$ CFU) into the posterior thigh muscle of each mouse (Day 0).
- Treatment Initiation: Begin **Fobrepodacin** treatment 2 hours post-infection.
- Dose Preparation & Administration:
 - Prepare a fresh suspension of **Fobrepodacin** in the chosen vehicle daily.
 - Administer the designated dose via oral gavage at the specified frequency (e.g., q24h, q12h). Include a vehicle-only control group.
- Efficacy Endpoint:
 - At 24 hours post-treatment initiation, euthanize the mice.
 - Aseptically remove the entire thigh muscle.
 - Homogenize the tissue in sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial colony-forming units (CFU).
- Data Analysis: Calculate the change in bacterial load (log₁₀ CFU) for each treatment group compared to the 0-hour control group. Plot the dose-response relationship to determine the dose required for stasis or a 1-log reduction in CFU.

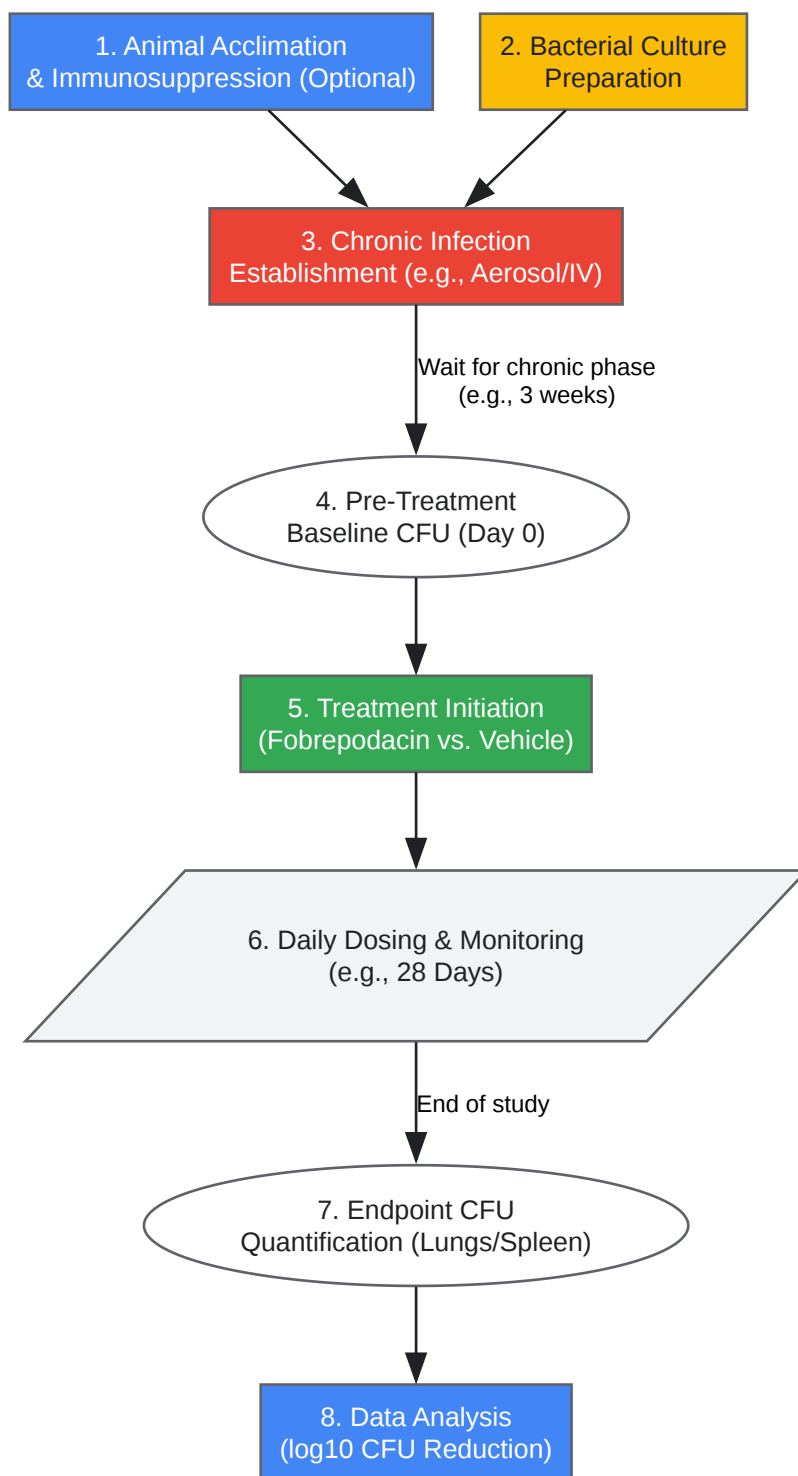
Visualizations

Signaling Pathway and Experimental Workflows



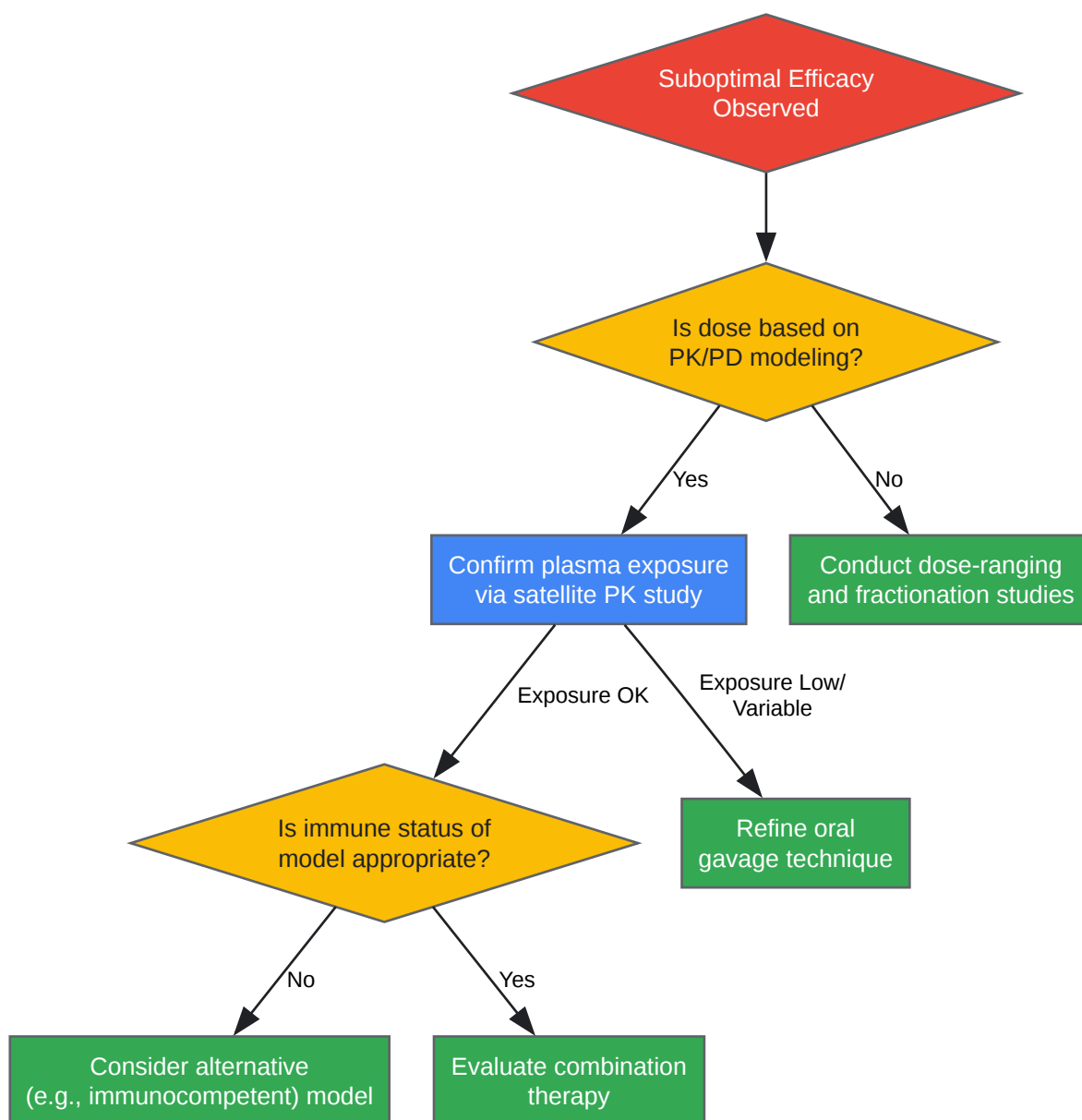
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Caption: Mechanism of action for **Fobrepodacin**.



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Caption: Experimental workflow for a chronic infection model.



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Caption: Troubleshooting logic for suboptimal efficacy.

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